molecular formula C14H18O6 B2865278 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester CAS No. 38975-83-6

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester

Cat. No.: B2865278
CAS No.: 38975-83-6
M. Wt: 282.292
InChI Key: IEORXFCOYQQQQA-UHFFFAOYSA-N
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Description

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is a chemical compound with the molecular formula C14H18O6 and a molar mass of 282.29 g/mol . This compound is known for its unique structure, which includes a 3-oxo group and a 2,3,4-trimethoxyphenyl group attached to a propionic acid ethyl ester backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester typically involves the esterification of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that result in the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORXFCOYQQQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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